molecular formula C13H10ClN3 B2936766 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 2411201-49-3

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2936766
CAS No.: 2411201-49-3
M. Wt: 243.69
InChI Key: VDEPFPXYYGGFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (CAS 2411201-49-3) is an organic compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are fused bicyclic systems containing a pyrazole ring and a pyrimidine ring . This structural class is of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors (PKIs) for targeted cancer therapy . The core pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in the design of potent kinase inhibitors. The specific substitution pattern on this compound—featuring a chlorine atom at the 5-position and a phenyl ring at the 7-position—provides a versatile chemical handle for further synthetic elaboration and structure-activity relationship (SAR) studies . Researchers value this and similar compounds for their potential to inhibit key oncogenic kinases. The presence of the chlorine leaving group is a key feature that enables the installation of various amine-containing functional groups via substitution reactions, a strategy commonly employed to optimize interactions with kinase targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-8-15-17-11(7-12(14)16-13(9)17)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEPFPXYYGGFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Biological Activity Key Findings Reference
5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine 5-Cl, 3-CH₃, 7-Ph Kinase inhibition, Antibacterial Predicted dual activity due to 5-Cl (kinase) and 7-Ph (antibacterial)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine (Compound 6, ) 5-CH₃, 7-CH₃ Antibacterial MIC = 0.187–0.50 µg/mL; superior to 7-OH analogs due to methyl’s hydrophobicity
3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine (Fragment 18, ) 3-Ar, 5-Cl Pim-1 inhibition IC₅₀ = 5 µM; 3-aryl enhances potency vs. 3-bromo analogs
5-Substituted-3,7-disubstituted analogs (Compound 9, ) 3-Ar, 5-trans-4-aminocyclohexanol, 7-Cl Pim-1/Flt-3 dual inhibition IC₅₀ = 27 nM (Pim-1); 5-substituent critical for 100-fold potency increase
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine () 7-CF₃, variable 3,5-substituents Kinase inhibition, Structural studies CF₃ enhances lipophilicity and electron-withdrawing effects
3-(4-Chlorophenyl)-5-methyl-7-piperidinylpyrazolo[1,5-a]pyrimidine 3-(4-Cl-Ph), 5-CH₃, 7-piperidinyl Not specified Demonstrates synthetic flexibility for 7-position modifications

Key Insights:

Substituent Positional Effects: 5-Position: Chlorine or amino groups (e.g., trans-4-aminocyclohexanol) at C5 significantly enhance kinase inhibition (e.g., Pim-1 IC₅₀ = 27 nM for compound 9 vs. 5 µM for fragment 18) . 3-Position: Aryl groups (e.g., phenyl) improve kinase binding compared to halogens (e.g., bromine) due to π-π stacking interactions . 7-Position: Bulky substituents (e.g., phenyl, morpholinyl) influence selectivity. For instance, 7-morpholinyl derivatives () are explored in PI3Kδ inhibition , while 7-phenyl may enhance antibacterial activity by disrupting biofilm formation .

Electronic and Steric Considerations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at C5 increase electrophilicity, critical for kinase ATP-binding pocket interactions .
  • Hydrophobic substituents (e.g., methyl, trifluoromethyl) improve membrane permeability, as seen in antibacterial analogs .

Activity Trade-offs: Compounds with dual 3,5-substitutions (e.g., 3-aryl-5-aminocyclohexanol) achieve nanomolar kinase inhibition but may suffer from hERG channel toxicity if basic amines are present . Antibacterial potency decreases when 7-methyl is replaced with hydroxyl (-OH), highlighting the role of hydrophobicity in microbial membrane penetration .

Biological Activity

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and research findings.

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have been shown to inhibit the growth of various pathogenic bacteria and fungi. Specific studies highlight their potential as inhibitors against Mycobacterium tuberculosis, with certain derivatives demonstrating potent activity against mycobacterial ATP synthase, a critical enzyme for bacterial energy metabolism .

Anticancer Properties

5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine has also been evaluated for its anticancer effects. Studies indicate that similar compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism involves the inhibition of key kinases involved in cell proliferation and survival pathways .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1160.05Inhibition of Pim-1 kinase
Compound BMCF-70.03Induction of apoptosis via BAD phosphorylation
5-Chloro-3-methyl-7-phenylMCF-7TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been noted in various studies. These compounds are believed to exert their effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

The biological activity of 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various kinases, including Pim-1 and Flt-3. This inhibition disrupts signaling pathways that promote cell growth and survival in cancer cells .
  • Receptor Binding : Similar compounds have demonstrated binding affinity to receptors involved in inflammatory responses, leading to decreased production of inflammatory mediators .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating proteins such as BAD and others involved in cell death signaling .

Study 1: Antimycobacterial Activity

In a study by Chibale et al., a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis. The most effective compounds showed low toxicity in human liver microsomes while maintaining high potency against bacterial growth .

Study 2: Cancer Cell Line Evaluation

A comprehensive evaluation was conducted on various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against multiple cell lines. The study revealed that certain substitutions at the C-7 position significantly enhanced cytotoxicity against HCT-116 cells .

Table 2: Summary of Case Studies on Biological Activity

Study FocusFindingsReference
AntimycobacterialPotent inhibitors identified with low toxicity
Cancer Cell LinesEnhanced cytotoxicity through structural modifications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine?

  • Methodology : The compound can be synthesized via cyclization reactions using precursors like 5-amino-3-phenylpyrazole and ketones (e.g., ethyl 2,4-dioxopentanoate). Refluxing in ethanol or pyridine for 5–6 hours under controlled temperature (80–100°C) is typical. Purification involves column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization from solvents like cyclohexane or ethyl acetate .
  • Key Data :

PrecursorSolventReaction TimeYieldMelting Point
5a + 2Pyridine5 hours70%221–223°C
Ethyl 2,4-dioxopentanoateEthanol30 minN/A233–235°C

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Assign peaks based on coupling constants and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.05 for C8H4Cl2N4) .
    • Advanced Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves planarity and hydrogen-bonding networks (e.g., C–H⋯N interactions with R factor = 0.038) .

Q. What safety precautions are critical when handling this compound?

  • Protocols :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas from chlorination).
  • Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated pyrazolo[1,5-a]pyrimidines?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of electrophilic intermediates.
  • Catalysis : Additives like piperidine (5 mol%) improve cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and increases yield by 15–20% .
    • Case Study : Substituting POCl3 for HCl in chlorination steps increased yield from 62% to 75% in analogous compounds .

Q. How to resolve contradictions in spectroscopic data for substituted derivatives?

  • Approach :

  • 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to resolve overlapping signals (e.g., distinguishing C-5 and C-7 substituents).
  • Isotopic Labeling : Use 15N-labeled precursors to clarify nitrogen connectivity in complex spectra .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts within ±0.3 ppm of experimental values .

Q. What strategies validate structure-activity relationships (SAR) for antitumor activity?

  • Experimental Design :

  • Substituent Variation : Synthesize analogs with substituents at C-3 (e.g., Cl, CF3) and C-7 (e.g., phenyl, methyl).
  • In Vitro Assays : Test cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
  • Molecular Docking : Map interactions with targets like KDR kinase (PDB ID: 1T46) to identify key binding motifs .
    • Findings : Trifluoromethyl groups at C-7 enhance activity (IC50 = 1.2 µM vs. 8.7 µM for methyl) due to hydrophobic interactions .

Q. How to address crystallographic discrepancies in planar pyrazolo[1,5-a]pyrimidine systems?

  • Resolution Methods :

  • High-Resolution SC-XRD : Refine data with SHELXL to achieve R < 0.05.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π–π stacking at 3.4 Å) contributing to non-planarity .
  • Temperature Control : Collect data at 100 K to minimize thermal motion artifacts .

Data Contradiction Analysis

Q. Conflicting melting points reported for similar derivatives: How to troubleshoot?

  • Root Causes :

  • Polymorphism: Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol).
  • Impurities: Use HPLC (C18 column, 90:10 H2O/MeCN) to confirm purity >98% .
    • Case Example : Compound 10c showed mp = 266–268°C in ethanol vs. 260–262°C in DMF due to solvent-dependent crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.